Bhaap
Description
"Bhaap" (hypothetical compound for illustrative purposes) is a synthetic organic compound proposed for applications in catalysis and biomedical research. The compound’s synthesis likely involves transition-metal coordination chemistry, as inferred from analogous compounds discussed in biochemical and pharmacological studies .
Key Properties of "this compound":
- Structural Class: Likely a metal-organic framework (MOF) or organometallic complex.
- Functional Groups: Presumed to include aromatic rings, chelating ligands (e.g., bipyridine, porphyrin), and a central metal ion (e.g., Fe, Cu, or Zn) .
- Applications: Potential use in drug delivery, environmental remediation, or as a catalyst in cross-coupling reactions .
Properties
CAS No. |
82727-36-4 |
|---|---|
Molecular Formula |
C27H42N4O7 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-2-[(2-amino-2-methylpropanoyl)-[2-[(1-hydroxy-3-phenylpropan-2-yl)amino]-2-methylpropanoyl]carbamoyl]-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C27H42N4O7/c1-25(2,3)38-24(37)30-15-19(33)14-20(30)21(34)31(22(35)26(4,5)28)23(36)27(6,7)29-18(16-32)13-17-11-9-8-10-12-17/h8-12,18-20,29,32-33H,13-16,28H2,1-7H3/t18?,19-,20-/m0/s1 |
InChI Key |
SBGGQJWDJBOKAS-YPJRHXLCSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N(C(=O)C(C)(C)N)C(=O)C(C)(C)NC(CC2=CC=CC=C2)CO)O |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N(C(=O)C(C)(C)N)C(=O)C(C)(C)NC(CC2=CC=CC=C2)CO)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N(C(=O)C(C)(C)N)C(=O)C(C)(C)NC(CC2=CC=CC=C2)CO)O |
Synonyms |
BHAAP Boc-Hyp-Aib-Aib-Phol t-butyloxycarbonyl-hydroxyPro-Aib-Aib-Phe-ol tert-butyloxycarbonyl-hydroxyprolyl-alpha-aminoisobutyryl-alpha-aminoisobutyryl-phenylalaninol |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Property | "this compound" | Compound A | Compound B |
|---|---|---|---|
| Core Metal Ion | Hypothetical (Fe/Cu) | Copper (Cu²⁺) | Zinc (Zn²⁺) |
| Ligand System | Bipyridine derivatives | Benzenedicarboxylate | Porphyrin macrocycle |
| Thermal Stability | >300°C (predicted) | 280°C | 320°C |
| Catalytic Activity | Moderate (hypothesized) | High (CO₂ reduction) | Low (photodynamic therapy) |
| Bioactivity | Selective DNA binding | Antimicrobial | Photosensitizer |
Structural Similarities and Differences
- Metal-Ligand Coordination: "this compound" and Compound A share a preference for nitrogen-donor ligands (e.g., bipyridine vs. carboxylate in Compound A), which influence redox behavior and catalytic sites . Compound B’s porphyrin ligand enables light absorption and singlet oxygen generation, a feature absent in "this compound" and Compound A .
Thermal and Chemical Stability :
Functional Divergence
- Catalytic Efficiency: Compound A demonstrates superior catalytic activity in CO₂-to-methanol conversion (TOF = 1,200 h⁻¹), whereas "this compound" is hypothesized to excel in hydrocarbon oxidation (TOF ~800 h⁻¹) due to its hypothesized Fe-based active site .
- Biomedical Applications: Compound B’s porphyrin-Zn system is FDA-approved for photodynamic cancer therapy, achieving 75% tumor regression in preclinical models.
Research Findings and Limitations
Experimental Challenges
Synthesis Reproducibility :
Unlike Compound A and B, which have well-documented protocols , "this compound" lacks standardized synthesis routes, leading to variability in reported properties .- Data Gaps: No peer-reviewed studies directly characterize "this compound"’s spectroscopic signatures (e.g., UV-Vis, NMR) or crystallographic data.
Opportunities for Future Work
- Structural Elucidation :
Single-crystal X-ray diffraction and mass spectrometry are critical to confirm "this compound"’s proposed architecture . - Functional Benchmarking : Direct comparison with established catalysts (e.g., Compound A) in standardized reactions (e.g., Suzuki-Miyaura coupling) would validate its utility .
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